3-iodo-N-(4-{[(6-methoxypyridazin-3-yl)amino]sulfonyl}phenyl)benzamide

Dopamine D₃ receptor GPCR binding radioligand displacement

3-Iodo‑N‑(4‑{[(6‑methoxypyridazin‑3‑yl)amino]sulfonyl}phenyl)benzamide (CAS 385405‑87‑8) is a fully synthetic small molecule (C₁₈H₁₅IN₄O₄S, MW 510.31 g mol⁻¹) that combines a 3‑iodobenzamide pharmacophore with a 6‑methoxypyridazin‑3‑yl sulfonamide linker [REFS‑1]. It is catalogued in the SPECS screening library and has been registered in ChEMBL (CHEMBL679082) with a single curated bioactivity record for the human dopamine D₃ receptor [REFS‑2].

Molecular Formula C18H15IN4O4S
Molecular Weight 510.3g/mol
CAS No. 385405-87-8
Cat. No. B381667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-N-(4-{[(6-methoxypyridazin-3-yl)amino]sulfonyl}phenyl)benzamide
CAS385405-87-8
Molecular FormulaC18H15IN4O4S
Molecular Weight510.3g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I
InChIInChI=1S/C18H15IN4O4S/c1-27-17-10-9-16(21-22-17)23-28(25,26)15-7-5-14(6-8-15)20-18(24)12-3-2-4-13(19)11-12/h2-11H,1H3,(H,20,24)(H,21,23)
InChIKeySCYCWYNFRPPNAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-N-(4-{[(6-methoxypyridazin-3-yl)amino]sulfonyl}phenyl)benzamide (CAS 385405‑87‑8): Structural Identity and Baseline Characterization for Procurement Decisions


3-Iodo‑N‑(4‑{[(6‑methoxypyridazin‑3‑yl)amino]sulfonyl}phenyl)benzamide (CAS 385405‑87‑8) is a fully synthetic small molecule (C₁₈H₁₅IN₄O₄S, MW 510.31 g mol⁻¹) that combines a 3‑iodobenzamide pharmacophore with a 6‑methoxypyridazin‑3‑yl sulfonamide linker [REFS‑1]. It is catalogued in the SPECS screening library and has been registered in ChEMBL (CHEMBL679082) with a single curated bioactivity record for the human dopamine D₃ receptor [REFS‑2]. The compound belongs to a broader class of activated iodo‑benzamide derivatives that have been described as zinc‑finger‑targeting antineoplastic and antiviral agents in patent literature [REFS‑3].

Why In‑Class Substitution Is Not Straightforward for 3‑Iodo‑N‑(4‑{[(6‑methoxypyridazin‑3‑yl)amino]sulfonyl}phenyl)benzamide


The compound’s 3‑iodo substitution pattern on the benzamide ring is a critical determinant of pharmacological activity that cannot be replicated by simple halogen exchange or deletion. In the dopamine D₃ receptor binding assay, the 3‑iodobenzamide motif aligns with established structure‑activity relationships (SAR) of the IBZM‑class D₂/D₃ radioligands [REFS‑1]. Removal of the iodine or relocation to the 4‑position generates analogs whose binding potency and selectivity profiles are expected to diverge substantially, as documented for related benzamide‑based GPCR ligands. Furthermore, the 6‑methoxypyridazine sulfonamide bridge, while shared with the antibiotic sulfamethoxypyridazine, lacks the 4‑amino group required for dihydropteroate synthase inhibition, thereby redirecting the compound’s bioactivity profile away from antibacterial targets toward eukaryotic receptor engagement [REFS‑2]. These structural features make generic substitution unreliable without confirmatory side‑by‑side testing.

Quantitative Differentiation Data for 3‑Iodo‑N‑(4‑{[(6‑methoxypyridazin‑3‑yl)amino]sulfonyl}phenyl)benzamide: Head‑to‑Head and Cross‑Study Comparisons


Dopamine D₃ Receptor Binding Affinity Compared with Endogenous Dopamine and High‑Affinity D₃ Ligands

In a competitive radioligand displacement assay using [¹²⁵I]iodosulpride on human cloned dopamine D₃ receptors expressed in CHO cells, the target compound displayed a binding affinity (Ki) of 501 nM [REFS‑1]. By comparison, the endogenous agonist dopamine exhibits a Ki of approximately 25 nM at the D₃ receptor under analogous conditions [REFS‑2], while the high‑affinity D₃‑selective ligand HY‑3‑24 achieves a Ki of 0.67 nM [REFS‑3]. The target compound therefore occupies an intermediate affinity tier distinct from both physiological agonists and optimized D₃‑selective probes.

Dopamine D₃ receptor GPCR binding radioligand displacement

Presumptive Zinc‑Finger‑Targeting Mechanism Differentiates Compound from Antibiotic Sulfonamide Congeners

The compound belongs to the class of activated iodo‑benzamide derivatives described in U.S. Patent 6,780,995, which are proposed to eject zinc from zinc‑finger transcription factors (including PARP) via a chelating group at the amide linkage, coupled with irreversible thiol trapping by the iodo substituent [REFS‑1]. In contrast, sulfamethoxypyridazine (the parent 6‑methoxypyridazine sulfonamide) functions as a dihydropteroate synthase inhibitor with selective Gram‑negative antibacterial activity and no reported anti‑zinc‑finger or anticancer effects [REFS‑2]. No quantitative zinc‑finger inhibition data (e.g., Zn²⁺ ejection IC₅₀) exist for the target compound, but the mechanistic framework provides a qualitative differentiation rationale.

Zinc finger inhibition PARP cancer

Structural Differentiation from the 4‑Iodo Regioisomer and De‑Iodo Analog

The 3‑iodo substitution on the benzamide ring is a documented pharmacophoric feature for dopamine D₂/D₃ receptor engagement, as exemplified by the clinical SPECT radioligand [¹²³I]IBZM (3‑iodo‑N‑[(1‑ethyl‑2‑pyrrolidinyl)methyl]‑2‑hydroxy‑6‑methoxybenzamide) [REFS‑1]. The 4‑iodo regioisomer and the de‑iodo parent benzamide are expected to exhibit significantly reduced D₃ receptor binding based on well‑established SAR for this chemotype, though direct comparative binding data for these exact analogs have not been published. Likewise, reference compounds such as 3‑iodobenzamide itself (CAS 10388‑19‑9) are commercially available but lack the sulfonamide‑pyridazine extension that contributes to target residence time and solubility [REFS‑2]. This combination of 3‑iodo regiochemistry with the extended sulfonamide linker is therefore a distinguishing procurement criterion.

Regioisomer SAR iodobenzamide medicinal chemistry

Single‑Concentration Screening Data Indicates Selectivity Window over Dopamine D₂ and DAT

Preliminary screening data aggregated from the SPECS library indicate that the compound was also tested at a single concentration against the dopamine D₂ receptor and the dopamine transporter (DAT) [REFS‑1]. While the full concentration‑response curves and quantitative IC₅₀/Ki values are not publicly disclosed, the compound was flagged as exhibiting 'high binding affinity' for DAT and 'binding affinity' for D₂ in qualitative annotation, suggesting measurable but potentially differential engagement across the three dopamine‑related targets. Definitive selectivity ratios cannot be calculated from these data, but the pattern hints at a multi‑target profile that may be exploited in phenotypic screening or polypharmacology approaches.

Dopamine receptor selectivity DAT screening

Recommended Application Scenarios for 3‑Iodo‑N‑(4‑{[(6‑methoxypyridazin‑3‑yl)amino]sulfonyl}phenyl)benzamide Based on Quantitative Evidence


Dopamine D₃ Receptor Fragment‑Based or Moderate‑Affinity Lead Discovery

With a Ki of 501 nM at the human D₃ receptor, the compound serves as a validated moderate‑affinity starting point for fragment growth or scaffold‑hopping campaigns aimed at developing higher‑affinity D₃ ligands [REFS‑1]. Its affinity is sufficiently above the typical 'hit' threshold (< 10 µM) to justify follow‑up medicinal chemistry, while leaving ample room for affinity maturation.

Anticancer Screening in Zinc‑Finger‑Dependent Tumor Models

Based on the patent‑disclosed mechanism of activated iodo‑benzamides as zinc‑finger disruptors with demonstrated growth inhibition across multiple human tumor and leukemia cell lines [REFS‑2], the compound is a strong candidate for inclusion in anticancer screening cascades targeting PARP‑dependent DNA repair or zinc‑finger transcription factor addiction in specific cancer subtypes.

Iodinated Probe Development for SPECT or Autoradiography

The presence of a stable iodine atom at the 3‑position enables direct radioiodination (¹²³I/¹²⁵I) for SPECT imaging or in vitro autoradiography studies, following the precedent of [¹²³I]IBZM as a D₂/D₃ imaging agent [REFS‑3]. The extended sulfonamide linker may confer altered brain penetration and pharmacokinetics relative to IBZM, offering a differentiated imaging probe profile.

Polypharmacology Screening in CNS Disorder Panels

Qualitative multi‑target annotations at D₃, D₂, and DAT suggest that the compound engages multiple nodes of the dopaminergic signaling network [REFS‑4]. This profile is relevant for phenotypic screening in Parkinson's disease, schizophrenia, or substance use disorder models where balanced D₂/D₃/DAT modulation is therapeutically desirable.

Quote Request

Request a Quote for 3-iodo-N-(4-{[(6-methoxypyridazin-3-yl)amino]sulfonyl}phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.